molecular formula C10H5BrF3NO B13012532 2-Bromo-8-(trifluoromethoxy)quinoline

2-Bromo-8-(trifluoromethoxy)quinoline

Cat. No.: B13012532
M. Wt: 292.05 g/mol
InChI Key: PEDPRWFIBHEYAW-UHFFFAOYSA-N
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Description

2-Bromo-8-(trifluoromethoxy)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 2-position and a trifluoromethoxy group at the 8-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-(trifluoromethoxy)quinoline typically involves the bromination of 8-substituted quinolines. One common method is the bromination of 8-methoxyquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-8-(trifluoromethoxy)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Comparison: 2-Bromo-8-(trifluoromethoxy)quinoline is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features differentiate it from other quinoline derivatives and enhance its potential for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

2-bromo-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H5BrF3NO/c11-8-5-4-6-2-1-3-7(9(6)15-8)16-10(12,13)14/h1-5H

InChI Key

PEDPRWFIBHEYAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2)Br

Origin of Product

United States

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